![molecular formula C32H44N4O4 B2451217 N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide](/img/structure/B2451217.png)
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EZH2-IN-15 is a potent and selective inhibitor of the enzyme Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a crucial role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers where EZH2 is often overexpressed or mutated .
Mechanism of Action
Target of Action
The primary target of the compound N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(tetrahydropyran-4-yl)amino]-2-(1-piperidylmethyl)benzofuran-4-carboxamide, also known as EZH2-IN-15, is the Enhancer of zeste homolog 2 (EZH2) . EZH2 is the enzymatic catalytic subunit of the polycomb repressive complex 2 (PRC2) that can alter downstream target genes expression by trimethylation of Lys-27 in histone 3 (H3K27me3) . EZH2 also regulates gene expression in ways besides H3K27me3 . Functions of EZH2 in cells proliferation, apoptosis, and senescence have been identified .
Mode of Action
EZH2-IN-15 interacts with its target, EZH2, by inhibiting its enzymatic activity . This inhibition reduces the levels of trimethylated lysine 27 of histone 3 (H3K27me3), a critical epigenetic event during tissue development and stem cell fate determination . This interaction results in changes in gene expression, affecting various biological processes such as cell cycle progression, autophagy, apoptosis, DNA damage repair, and cellular senescence .
Biochemical Pathways
EZH2-IN-15 affects several biochemical pathways through its interaction with EZH2. EZH2 functions in various biological processes via three types of mechanisms, including PRC2-dependent H3K27 methylation, PRC2-dependent non-histone protein methylation, and PRC2-independent gene transactivation . When EZH2-IN-15 inhibits EZH2, it impacts these pathways, leading to changes in cell cycle progression, autophagy, apoptosis, DNA damage repair, and cellular senescence .
Pharmacokinetics
This compound is orally bioavailable, characterized by rapid absorption and dose-proportional exposure . The compound is metabolized by CYP3A in the liver to three major inactive metabolites, has a short half-life, and is mainly excreted in feces .
Result of Action
The molecular and cellular effects of EZH2-IN-15’s action are profound. By inhibiting EZH2, the compound reduces the levels of H3K27me3, leading to changes in gene expression . This impacts various biological processes, including cell cycle progression, autophagy, apoptosis, DNA damage repair, and cellular senescence . In cancer cells, this can lead to reduced proliferation and increased apoptosis .
Action Environment
The action, efficacy, and stability of EZH2-IN-15 can be influenced by various environmental factors. For instance, the presence of other drugs or substances that inhibit or induce CYP3A could affect the metabolism and therefore the efficacy of EZH2-IN-15 . Additionally, the compound’s action can be influenced by the cellular environment, such as the presence of certain signaling molecules or the state of the cell cycle .
Biochemical Analysis
Biochemical Properties
EZH2-IN-15 interacts with EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2) . EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a process that leads to the repression of gene expression . By inhibiting EZH2, EZH2-IN-15 can potentially alter the methylation status of histones and thereby influence gene expression .
Cellular Effects
EZH2-IN-15 has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, EZH2-IN-15 can affect cell cycle progression, autophagy, apoptosis, and DNA damage repair .
Molecular Mechanism
The molecular mechanism of action of EZH2-IN-15 involves its binding interactions with EZH2 . By inhibiting EZH2, EZH2-IN-15 can prevent the trimethylation of H3K27, thereby altering gene expression . This can lead to changes in the activation or repression of various genes, influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of EZH2-IN-15 have been observed to change over time . Studies have shown that EZH2-IN-15 can have long-term effects on cellular function, potentially due to its impact on gene expression .
Dosage Effects in Animal Models
The effects of EZH2-IN-15 have been studied in animal models, with results indicating that the compound’s effects can vary with different dosages . At certain dosages, EZH2-IN-15 has been shown to have therapeutic potential against some cancers . High doses may lead to toxic or adverse effects .
Metabolic Pathways
EZH2-IN-15 is involved in several metabolic pathways . It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . For instance, EZH2-IN-15 has been shown to upregulate IDH2, enhancing tricarboxylic acid cycle (TCA cycle) activity .
Transport and Distribution
It is believed that EZH2-IN-15 may interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of EZH2-IN-15 is another area of interest . Studies suggest that EZH2-IN-15 may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EZH2-IN-15 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of EZH2-IN-15 involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This often requires the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
EZH2-IN-15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
EZH2-IN-15 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of EZH2 in gene regulation and epigenetics.
Biology: Employed in research to understand the biological functions of EZH2 and its impact on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Investigated for its therapeutic potential in treating cancers, particularly those with EZH2 overexpression or mutations.
Comparison with Similar Compounds
Similar Compounds
Tazemetostat: Another EZH2 inhibitor approved for the treatment of epithelioid sarcoma.
GSK126: A selective EZH2 inhibitor with moderate antitumor activity.
CPI-1205: An EZH2 inhibitor investigated for its potential in combination therapies.
Uniqueness
EZH2-IN-15 is distinguished by its high selectivity and potency against EZH2, making it a valuable tool in both research and therapeutic contexts. Its unique binding affinity and inhibitory profile provide advantages over other EZH2 inhibitors, particularly in terms of efficacy and safety in preclinical and clinical studies .
Properties
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-ethyl-6-[ethyl(oxan-4-yl)amino]-2-(piperidin-1-ylmethyl)-1-benzofuran-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N4O4/c1-5-25-28(36(6-2)23-10-14-39-15-11-23)18-29-26(17-24(40-29)20-35-12-8-7-9-13-35)30(25)32(38)33-19-27-21(3)16-22(4)34-31(27)37/h16-18,23H,5-15,19-20H2,1-4H3,(H,33,38)(H,34,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZVNQZYAYVUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C1N(CC)C3CCOCC3)OC(=C2)CN4CCCCC4)C(=O)NCC5=C(C=C(NC5=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dichlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2451134.png)
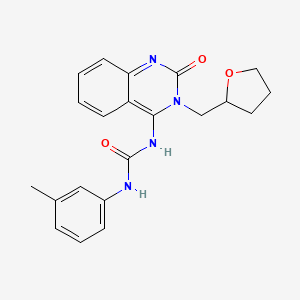
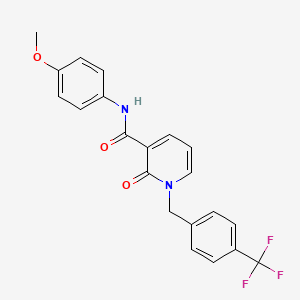
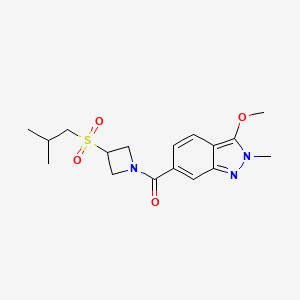
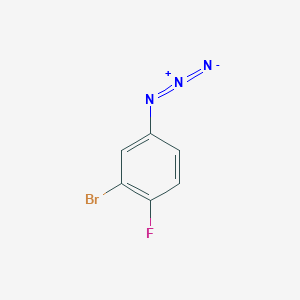
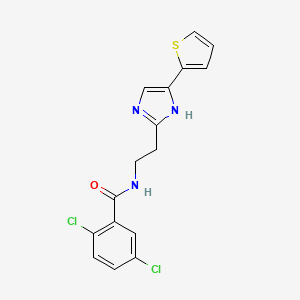
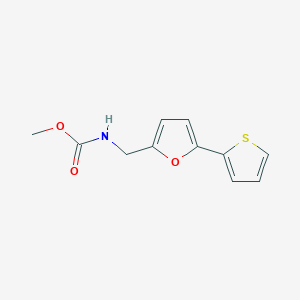
![4-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2451148.png)
![16,19,19-trimethyl-3,9,14-triazapentacyclo[14.2.1.0^{2,15}.0^{4,13}.0^{5,10}]nonadeca-2(15),3,5,7,9,11,13-heptaene-1-carboxylic acid](/img/structure/B2451149.png)

![N-(3,4-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2451153.png)
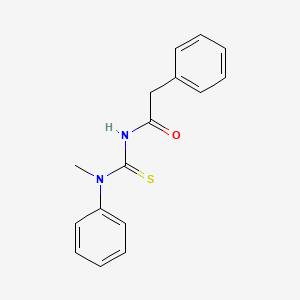
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(ethylsulfamoyl)benzoate](/img/structure/B2451156.png)
![N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2451157.png)
